molecular formula C25H58O2Si3 B071751 Stearyl trisiloxane CAS No. 167160-55-6

Stearyl trisiloxane

Cat. No.: B071751
CAS No.: 167160-55-6
M. Wt: 475 g/mol
InChI Key: YAIHETNVSHUZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearyl trisiloxane is a type of silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a trisiloxane backbone. This compound is known for its excellent surface activity, making it a valuable ingredient in various industrial and scientific applications. Its ability to reduce surface tension and enhance the spreading of liquids on surfaces has garnered significant attention in fields such as agriculture, cosmetics, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Stearyl trisiloxane plays a significant role in biochemical reactions. It is known to interact with various biomolecules, influencing their activities and functions

Cellular Effects

This compound can have various effects on different types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl trisiloxane can be synthesized through several methods, including hydrosilylation and alcoholysis-hydrolysis reactions. One common approach involves the hydrosilylation of stearyl alcohol with trisiloxane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Stearyl trisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stearyl trisiloxane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Dimethicone copolyol: Another silicone surfactant with similar surface activity but different molecular structure.

    Trisiloxane polyether: Known for its excellent spreading properties but with different hydrophilic groups.

    Silicone quaternary ammonium salts: Used for their antimicrobial properties and surface activity

Uniqueness: Stearyl trisiloxane stands out due to its unique combination of a long hydrophobic stearyl chain and a trisiloxane backbone, providing superior spreading and wetting properties compared to other silicone surfactants. Its ability to form stable films at low concentrations makes it particularly valuable in applications requiring efficient surface coverage .

Properties

IUPAC Name

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIHETNVSHUZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H58O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168238
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167160-55-6
Record name Stearyl trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARYL TRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.